4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Overview
Description
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a biochemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is characterized by its complex structure, which includes isobutoxy and isopropylphenoxy groups attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the synthesis involves standard organic chemistry techniques such as nucleophilic substitution, protection-deprotection strategies, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic effects, although not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline: Characterized by its unique isobutoxy and isopropylphenoxy groups.
4-Isobutoxy-N-[2-(4-methylphenoxy)propyl]-aniline: Similar structure but with a methyl group instead of an isopropyl group.
4-Isobutoxy-N-[2-(4-ethylphenoxy)propyl]-aniline: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for specialized research applications .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[2-(4-propan-2-ylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)15-24-21-12-8-20(9-13-21)23-14-18(5)25-22-10-6-19(7-11-22)17(3)4/h6-13,16-18,23H,14-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRKFRFQLWIMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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